![molecular formula C12H11ClN4O3S2 B2418068 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 868976-82-3](/img/structure/B2418068.png)
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .
Molecular Structure Analysis
Thiadiazole occurs in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
There are several reports in the literature describing the 1,3,4-thiadiazole derivatives for their various biological activities . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
Aplicaciones Científicas De Investigación
Pharmacological Potential
One of the primary applications of such compounds is in the development of pharmacological agents, particularly in the context of cancer treatment. For instance, a study by Yushyn, Holota, and Lesyk (2022) details the synthesis of a related compound with anticancer properties. The research demonstrates a cost-effective approach to the synthesis of novel molecules bearing 1,3,4-thiadiazole and dichloroacetic acid moieties, highlighting the potential of these compounds in cancer therapy (Yushyn, Holota, & Lesyk, 2022).
Antibacterial and Anti-enzymatic Properties
Another study explored the synthesis and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives, showing significant antibacterial and anti-enzymatic potential. This research underscores the versatility of compounds with 1,3,4-thiadiazol moieties in addressing microbial resistance and managing enzymatic disorders (Nafeesa et al., 2017).
Enzyme Inhibition for Cancer Treatment
Further, compounds similar to N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide have been investigated for their role as enzyme inhibitors, particularly in the context of cancer treatment. Shukla et al. (2012) synthesized and evaluated a series of analogs for their ability to inhibit kidney-type glutaminase (GLS), a therapeutic target in cancer, demonstrating the potential for these compounds to serve as molecular probes in cancer research (Shukla et al., 2012).
Antioxidant Properties
Moreover, the antioxidant properties of thiadiazole derivatives are a significant area of research, with potential implications for the development of treatments for oxidative stress-related diseases. Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted compounds, demonstrating potent antioxidant activity comparable to ascorbic acid, suggesting their utility in mitigating oxidative stress (Lelyukh et al., 2021).
Antiviral and CNS Activity
The antiviral and central nervous system (CNS) activities of thiadiazole derivatives also represent a promising field of application. Chen et al. (2010) synthesized sulfonamide derivatives showing anti-tobacco mosaic virus activity, while Clerici et al. (2001) explored derivatives for their antidepressant and anxiolytic properties, highlighting the broad pharmacological potential of these compounds (Chen et al., 2010); (Clerici et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S2/c13-7-1-3-8(4-2-7)20-5-10(19)15-11-16-17-12(22-11)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNZXKKNVUBQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

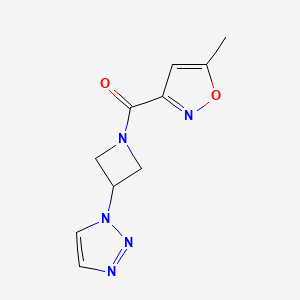
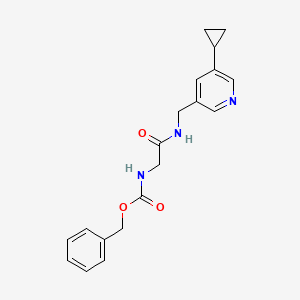
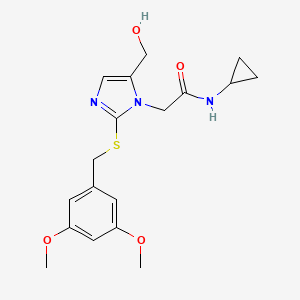
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417990.png)
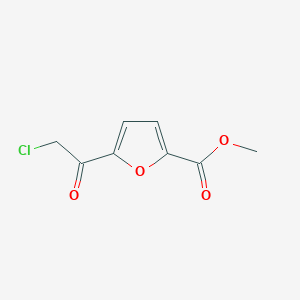

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)
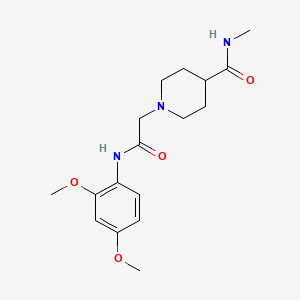
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
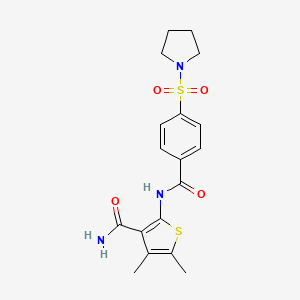
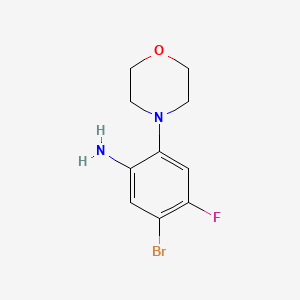
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)